4-Bromo-1-methoxy-6-nitroisoquinoline
Description
4-Bromo-1-methoxy-6-nitroisoquinoline (CAS: 746668-73-5) is a heterocyclic aromatic compound with the molecular formula C₁₀H₇BrN₂O₃ and a molecular weight of 283.08 g/mol. It features a fused benzene-pyridine (isoquinoline) core substituted with bromine (4-position), methoxy (1-position), and nitro (6-position) groups. The bromine atom enhances electrophilic reactivity, while the nitro group acts as a strong electron-withdrawing moiety, influencing both chemical reactivity and biological interactions.
Properties
IUPAC Name |
4-bromo-1-methoxy-6-nitroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10-7-3-2-6(13(14)15)4-8(7)9(11)5-12-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBFYENGBYRPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC(=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromo-1-methoxy-6-nitroisoquinoline typically involves the following steps:
Methoxylation: The addition of a methoxy group (-OCH) to the compound.
Nitration: ) into the compound.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
4-Bromo-1-methoxy-6-nitroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH) using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group (-C=O) under specific conditions.
Common reagents used in these reactions include palladium catalysts for substitution reactions and hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-1-methoxy-6-nitroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methoxy-6-nitroisoquinoline involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-6-nitroquinoline (CAS: 860195-53-5)
Research Findings :
- The methoxy group in this compound increases its solubility in organic solvents like DMSO compared to 4-Bromo-6-nitroquinoline, which is less polar.
- The nitro group in both compounds facilitates reduction to amines, but the methoxy group in the former allows for regioselective functionalization (e.g., demethylation or substitution).
4-Bromo-6-methylisoquinoline (CAS: 1204298-52-1)
Research Findings :
5-Bromo-8-nitroisoquinoline (CAS: 63927-23-1)
Research Findings :
- Positional isomerism drastically alters reactivity. For example, 5-Bromo-8-nitroisoquinoline undergoes nucleophilic aromatic substitution more readily than the 4-bromo-6-nitro analog due to resonance effects.
8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS: 1220694-87-0)
*THIQ = Tetrahydroisoquinoline
Research Findings :
- The tetrahydroisoquinoline derivative exhibits enhanced conformational flexibility, making it a better candidate for targeting G-protein-coupled receptors.
Biological Activity
4-Bromo-1-methoxy-6-nitroisoquinoline (BMNI) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of BMNI, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₇BrN₂O₃
- Molecular Weight : 283.08 g/mol
BMNI is characterized by the presence of a bromine atom, a methoxy group, and a nitro group, which contribute to its unique chemical reactivity and biological activity.
Antimicrobial Properties
BMNI has been studied for its antimicrobial activity against various pathogens. Research indicates that compounds with similar structures can exhibit significant inhibition against bacteria and fungi. The mechanism may involve the disruption of microbial cell membranes or interference with metabolic pathways.
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 18 | |
| Candida albicans | 12 |
Anticancer Activity
BMNI has shown promising results in cancer research, particularly against various cancer cell lines. Studies have reported that BMNI exhibits cytotoxic effects, potentially through apoptosis induction and inhibition of cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the effects of BMNI on several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). The results indicated:
- IC₅₀ Values :
- A549: 10 µM
- HeLa: 15 µM
- HT29: 12 µM
These values suggest that BMNI is effective at low concentrations, making it a candidate for further development as an anticancer agent.
The biological activity of BMNI is thought to be mediated through several mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components.
- Enzyme Inhibition : BMNI may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced cell viability.
- Genotoxicity : Preliminary studies suggest that BMNI may induce DNA damage in cancer cells, contributing to its cytotoxic effects.
Comparative Analysis
BMNI can be compared with other similar compounds to highlight its unique properties:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Bromo-1-methoxyisoquinoline | Lacks nitro group | Lower anticancer activity |
| 1-Methoxy-6-nitroisoquinoline | Lacks bromine atom | Moderate antimicrobial properties |
| 4-Bromo-6-nitroisoquinoline | Lacks methoxy group | Higher cytotoxicity than BMNI |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
